3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt
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Overview
Description
3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt is a chemical compound known for its role as a myt1 kinase inhibitor. This compound is used primarily in scientific research, particularly in the study of proliferative diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt involves multiple steps, starting with the formation of the azepinoindole core. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole, which can then be further processed to form the desired azepinoindole structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different structural analogs.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce various hydroxy or amino derivatives.
Scientific Research Applications
3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biological studies to understand its effects on cellular processes, particularly those involving kinase inhibition.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action for 3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt involves the inhibition of myt1 kinase. This kinase plays a crucial role in cell cycle regulation, and its inhibition can lead to the suppression of cell proliferation. The compound binds to the active site of the kinase, preventing its normal function and thereby disrupting the signaling pathways involved in cell growth and division .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share structural similarities with 3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt.
Kinase Inhibitors: Other kinase inhibitors, such as staurosporine and UCN-01, also target similar pathways but differ in their specific molecular interactions and effects.
Uniqueness
What sets this compound apart is its specific inhibition of myt1 kinase, making it a valuable tool for studying this particular enzyme’s role in cellular processes. Its unique structure also allows for the exploration of novel chemical reactions and the development of new therapeutic agents .
Properties
IUPAC Name |
methanesulfonic acid;2,3,4,10-tetrahydroazepino[3,4-b]indole-1,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2.CH4O3S/c15-9-5-6-13-12(16)11-10(9)7-3-1-2-4-8(7)14-11;1-5(2,3)4/h1-4,14H,5-6H2,(H,13,16);1H3,(H,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUVSIPUULTQBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CNC(=O)C2=C(C1=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.